molecular formula C37H76N2O B1598518 1,3-Dioctadecylurea CAS No. 4051-66-5

1,3-Dioctadecylurea

Cat. No.: B1598518
CAS No.: 4051-66-5
M. Wt: 565 g/mol
InChI Key: AOZVWUCYHOWWPH-UHFFFAOYSA-N
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Description

1,3-Dioctadecylurea is a synthetic organic compound with the molecular formula C₃₇H₇₆N₂O. It is a white, odorless, and tasteless powder that is soluble in organic solvents but insoluble in water. This compound is known for its applications in various scientific research fields, particularly in the study of long-chain fatty acid derivatives and their interactions with biological systems .

Preparation Methods

1,3-Dioctadecylurea is typically synthesized through the reaction between stearic acid and urea under high temperature and pressure conditions . The reaction involves the formation of an amide bond between the stearic acid and urea, resulting in the production of this compound. The reaction conditions, such as temperature and pressure, are carefully controlled to ensure the purity and yield of the final product.

Chemical Reactions Analysis

1,3-Dioctadecylurea undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: It can be reduced to form amine derivatives.

    Substitution: this compound can undergo substitution reactions with various reagents, leading to the formation of different substituted urea derivatives.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1,3-Dioctadecylurea has a wide range of applications in scientific research, including:

Mechanism of Action

1,3-Dioctadecylurea functions as a lipid bilayer stabilizer in experimental applications. It integrates into the lipid bilayer, where it interacts with the hydrophobic tails of the phospholipid molecules. This interaction alters the physical properties of the lipid bilayer, impacting membrane function. Additionally, this compound has been observed to interact with proteins, influencing their conformation and function .

Comparison with Similar Compounds

1,3-Dioctadecylurea can be compared with other similar compounds, such as:

  • 1,3-Dibutylurea
  • 1,3-Diphenylurea
  • N,N’-Dimethylurea
  • N-Butylurea

These compounds share similar structural features but differ in their alkyl chain lengths and substituents. The uniqueness of this compound lies in its long octadecyl chains, which provide distinct physical and chemical properties compared to its shorter-chain analogs .

Properties

IUPAC Name

1,3-dioctadecylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H76N2O/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-38-37(40)39-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-36H2,1-2H3,(H2,38,39,40)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOZVWUCYHOWWPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCNC(=O)NCCCCCCCCCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H76N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60960914
Record name N,N'-Dioctadecylcarbamimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60960914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

565.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4051-66-5
Record name N,N′-Dioctadecylurea
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4051-66-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Dioctadecylurea
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N,N'-Dioctadecylcarbamimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60960914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-Dioctadecylurea
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Record name 1,3-DIOCTADECYLUREA
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/167726JT6B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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